molecular formula C13H20N2O B11953538 N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide CAS No. 173317-62-9

N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide

Cat. No.: B11953538
CAS No.: 173317-62-9
M. Wt: 220.31 g/mol
InChI Key: DVRNFYCNZSSUTP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.40 (d, 2H, aromatic H adjacent to dimethylamino group).
    • δ 6.65–6.60 (d, 2H, aromatic H meta to dimethylamino group).
    • δ 3.05 (s, 6H, N(CH₃)₂).
    • δ 1.30 (s, 9H, C(CH₃)₂).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 175.8 (amide carbonyl).
    • δ 150.2 (C-N of dimethylamino group).
    • δ 127.3–114.8 (aromatic carbons).
    • δ 40.5 (C(CH₃)₂).

Infrared (IR) Spectroscopy

  • ν 3300 cm⁻¹ : N-H stretching (amide).
  • ν 1650 cm⁻¹ : C=O stretching (amide I band).
  • ν 1550 cm⁻¹ : N-H bending (amide II band).
  • ν 1250 cm⁻¹ : C-N stretching (dimethylamino group).

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) :
    • m/z 221.2 [M+H]⁺ (calc. 221.2).
    • Fragmentation peaks at m/z 176.1 (loss of dimethylamine) and m/z 132.0 (cleavage of the amide bond).

These spectral data align with the proposed structure and confirm the presence of functional groups.

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this compound is not available in the provided sources, conformational analysis can be inferred from related aromatic amides. The molecule likely adopts a planar amide group with the phenyl ring rotated approximately 30° relative to the amide plane due to steric hindrance from the 2,2-dimethyl group. The dimethylamino group’s lone pair electrons engage in resonance with the phenyl ring, stabilizing the structure.

Comparative Structural Analysis with Related Aromatic Amides

Table 2: Structural Comparison with Related Compounds

Compound Substituents Key Structural Differences
N-[3-(Dimethylamino)propyl]propanamide Aliphatic dimethylamino group Lacks aromaticity; flexible chain
3-(Dimethylamino)-N,N-dimethylpropanamide Two dimethyl groups on amide Reduced steric bulk compared to 2,2-dimethyl
N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2,2-dimethylpropanamide Piperidine moiety Increased rigidity and hydrogen bonding

The 2,2-dimethylpropanamide group in this compound enhances steric hindrance compared to simpler amides, reducing rotational freedom and increasing thermal stability. The para-substituted dimethylamino group enhances electron donation to the phenyl ring, influencing electronic properties such as absorption maxima.

Properties

CAS No.

173317-62-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H20N2O/c1-13(2,3)12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16)

InChI Key

DVRNFYCNZSSUTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

ComponentDetails
Carboxylic Acid Derivative 2,2-Dimethylpropanoyl chloride (pivaloyl chloride)
Amine 4-(Dimethylamino)aniline
Base Triethylamine or 4-dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM), toluene, or tetrahydrofuran (THF)
Temperature Room temperature to 0°C (controlled for exothermic reactions)

Procedure :

  • Activation : 2,2-Dimethylpropanoyl chloride is treated with a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Coupling : 4-(Dimethylamino)aniline is added, and the mixture is stirred for 2–24 hours.

  • Purification : The crude product is extracted with organic solvents, washed with aqueous NaHCO₃, and dried.

Key Findings :

  • Yield : 70–85% (typical for acid chloride-mediated amidations).

  • Catalyst Role : DMAP accelerates reactions by stabilizing the acylium ion intermediate.

  • Purity : Recrystallization from ethyl acetate or hexane enhances purity.

Coupling Agent-Mediated Synthesis

For challenging amide formations, coupling agents like T3P (tetramethylphosphoritetrichloride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. These methods are particularly effective for sterically hindered substrates.

Reaction Conditions and Reagents

ComponentDetails
Coupling Agent T3P or EDC with HOAt (hydroxyazabenzotriazole)
Base N,N-Diisopropylethylamine (DIPEA) or triethylamine
Solvent Acetonitrile (MeCN), THF, or dichloromethane (DCM)
Temperature −10°C to room temperature (controlled for exothermic steps)

Procedure :

  • Activation : The carboxylic acid (2,2-dimethylpropanoic acid) is treated with T3P and DIPEA at −10°C.

  • Coupling : 4-(Dimethylamino)aniline is added, and the reaction is stirred for 2–24 hours.

  • Workup : Acidic aqueous extraction removes byproducts, followed by recrystallization.

Key Findings :

  • Yield : 60–75% (lower than acid chloride methods but reliable for complex substrates).

  • Advantages : Tolerant to moisture and suitable for large-scale production.

  • Limitations : Higher cost of coupling agents compared to acid chlorides.

Mixed Anhydride Approach with Boron Trifluoride

This method employs boron trifluoride (BF₃) to generate mixed anhydrides, facilitating amide bond formation. It is advantageous for less reactive amines or carboxylic acids.

Reaction Conditions and Reagents

ComponentDetails
Catalyst Boron trifluoride etherate (BF₃·OEt₂)
Solvent MeCN, THF, or dichloromethane (DCM)
Temperature 80°C (reflux conditions)

Procedure :

  • Anhydride Formation : 2,2-Dimethylpropanoic acid reacts with BF₃·OEt₂ to form a mixed anhydride.

  • Amination : 4-(Dimethylamino)aniline is added, and the mixture is refluxed for 5–24 hours.

  • Workup : Neutralization with NaHCO₃, followed by extraction and purification.

Key Findings :

  • Yield : 50–65% (moderate efficiency due to side reactions).

  • Mechanism : BF₃ stabilizes the mixed anhydride, enhancing nucleophilic attack by the amine.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Acid Chloride70–85%High efficiency, low costExothermic, requires dry conditions
Coupling Agents (T3P/EDC)60–75%Moisture tolerance, scalabilityHigher reagent costs
Mixed Anhydride (BF₃)50–65%Suitable for less reactive substratesLimited scalability, side reactions

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and purity. Key modifications include:

  • Solvent Selection : Toluene or THF for better heat transfer.

  • Catalyst Recycling : DMAP is reused to reduce costs.

  • Purification : Column chromatography or crystallization for >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below highlights key structural analogues and their substituent-driven properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications Sources
N-[4-(Dimethylamino)phenyl]-2,2-dimethylpropanamide –N(CH₃)₂ (para) ~248.3 Electron-donating, polar, moderate steric bulk Catalysis, drug intermediates
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide –Cl, –CF₃ (meta/para) ~307.7 Electron-withdrawing, lipophilic, high stability Agrochemicals, material science
3-Chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide –Cl (propanamide chain) ~283.8 Enhanced reactivity due to chloro substituent, retains –N(CH₃)₂ donor group Medicinal chemistry, synthesis
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethylpropanamide –CF₂H (pyridyl meta) ~268.3 Improved bioavailability, heterocyclic framework Pharmaceutical research
N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide –CHO (pyridyl para) ~232.3 Electrophilic formyl group, reactive in condensation reactions Organic synthesis, ligand design

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and facilitates metal coordination in catalysis (e.g., iridium complexes in ), whereas halogenated analogues (e.g., –Cl, –CF₃) increase lipophilicity and stability, making them suitable for agrochemical applications .
  • Heterocyclic vs. Phenyl Backbones: Pyridyl derivatives (e.g., ) exhibit distinct electronic properties and are often prioritized in drug discovery due to their improved pharmacokinetic profiles .

Biological Activity

N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or receptor modulator , affecting various signaling pathways:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or altering enzyme conformation.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial in cancer progression. A notable example is the synthesis of 5-chloro-N4-substituted phenyl derivatives that demonstrated potent inhibition of VEGFR-2, a key target in cancer therapy .

Anticonvulsant Effects

In studies evaluating anticonvulsant activity, compounds structurally related to this compound have shown efficacy in various seizure models. For example, certain derivatives exhibited significant protective effects against seizures in the maximal electroshock (MES) test and the 6 Hz test .

Neurokinin Receptor Modulation

Preliminary investigations suggest that this compound may interact with neurokinin receptors. These receptors play essential roles in pain perception and inflammation, indicating potential therapeutic applications in pain management.

Case Studies and Research Findings

Several studies highlight the biological activities of compounds related to this compound:

  • VEGFR-2 Inhibition Study:
    • Objective: Evaluate the potency of derivatives against VEGFR-2.
    • Findings: Compounds demonstrated comparable potency to established inhibitors like sunitinib and erlotinib, with some being more effective .
  • Anticonvulsant Evaluation:
    • Objective: Assess the anticonvulsant properties in multiple seizure models.
    • Findings: Certain derivatives provided complete protection against seizures at specific dosages .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anticancer Activity5-chloro-N4-substituted phenylPotent VEGFR-2 inhibition
Anticonvulsant EffectsVarious N-(4-substituted phenyl)Significant protection in MES and 6 Hz tests
Neurokinin ModulationN-[4-(dimethylamino)phenyl]Potential interaction with neurokinin receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 4-(dimethylamino)aniline) reacts with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base to neutralize HCl byproducts . Optimization involves:

  • Solvent selection : DCM or THF for improved solubility.
  • Temperature control : Reflux (40–50°C) ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and propanamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) validate functional groups .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodology :

  • Enzyme inhibition : Test interactions with kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the dimethylamino group’s role in ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Dose-response analysis : Establish EC50_{50}/IC50_{50} values to clarify potency discrepancies .
  • Solubility assessment : Use DMSO or cyclodextrin-based carriers to address variability caused by poor aqueous solubility .
  • Metabolic stability : Perform liver microsome assays to identify if rapid degradation underlies inconsistent in vivo results .

Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic development?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility without altering the dimethylamino pharmacophore .
  • Prodrug design : Mask the amide group with ester linkages to enhance bioavailability .
  • Crystallography : Analyze crystal packing (e.g., monoclinic P21/c space group) to predict stability and polymorphic behavior .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonding with the dimethylamino group .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) for protein targets .
  • X-ray crystallography : Resolve co-crystal structures with target proteins to identify key interaction sites .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Flow chemistry : Continuous reactors improve yield and reduce side reactions compared to batch processes .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to enhance efficiency .
  • Process analytics : In-line FTIR monitors reaction progress in real time .

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